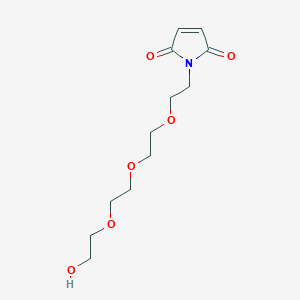

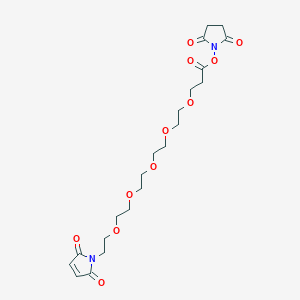

![molecular formula C20H13N5O B608906 N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide CAS No. 1093222-27-5](/img/structure/B608906.png)

N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

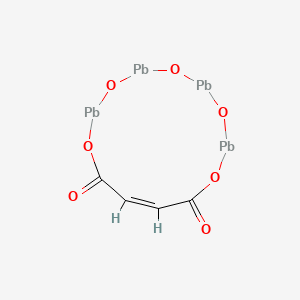

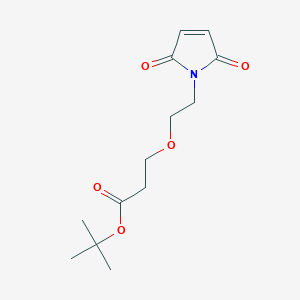

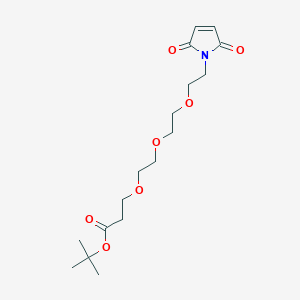

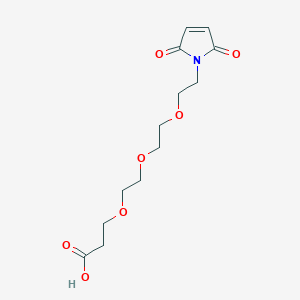

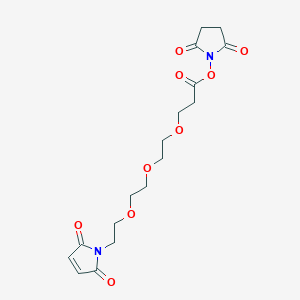

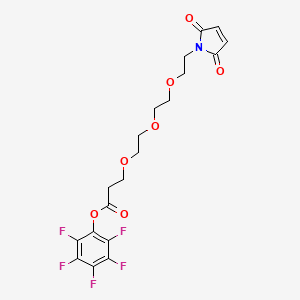

“N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C20H13N5O and a molecular weight of 339.35 . It is a non-polymer type compound .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core with a cyanophenyl group at the 5-position and a pyridine-3-carboxamide group . The InChI string representation of the molecule isInChI=1S/C20H13N5O/c21-9-13-3-5-14 (6-4-13)16-8-17-18 (12-24-19 (17)23-11-16)25-20 (26)15-2-1-7-22-10-15/h1-8,10-12H, (H,23,24) (H,25,26) . Physical And Chemical Properties Analysis

This compound has a density of 1.42 and is insoluble in EtOH and H2O, but it is soluble in DMSO at a concentration of ≥34.8 mg/mL . It is stored at -20°C .Scientific Research Applications

Non-linear Optical (NLO) Properties and Anticancer Activity

A study by Jayarajan et al. (2019) investigated similar compounds synthesized through a water-mediated process. These compounds exhibited notable non-linear optical properties and, through molecular docking analyses, showed potential interactions with the colchicine binding site of tubulin. This suggests possible applications in inhibiting tubulin polymerization and anticancer activity.

Antidepressant and Nootropic Agents

Thomas et al. (2016) studied related compounds for their antidepressant and nootropic effects. Their research found that certain derivatives exhibited significant antidepressant activity, suggesting potential applications in treating depression and cognitive enhancement (Thomas, Asha B., et al., 2016).

Pharmaceutical Intermediates

Wang et al. (2006) described the practical synthesis of a key pharmaceutical intermediate related to the query compound. Their study highlights the importance of such compounds in the development of pharmaceuticals (Wang, Xin, et al., 2006).

Functional Materials and Agrochemicals

Minakata et al. (1992) researched the functionalization of 1H-pyrrolo[2,3-b]pyridine, a compound structurally related to your query, exploring its potential in creating functional materials and agrochemicals (Minakata, S., et al., 1992).

Antitumor and Antioxidant Activities

A study by Bialy and Gouda (2011) focused on the synthesis of compounds involving cyanoacetamide, which showed promising antitumor and antioxidant activities. This indicates potential applications in cancer treatment and as antioxidants (Bialy, S. A., & Gouda, M., 2011).

C-Met Inhibitors in Cancer Therapy

Zhu et al. (2016) synthesized derivatives containing the 1H-pyrrolo[2,3-b]pyridine moiety, evaluating them as c-Met inhibitors. They found that these compounds showed excellent cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Zhu, Wufu, et al., 2016).

Antitubercular and Antibacterial Activities

Research by Bodige et al. (2019) on pyrrolo[3,2-b]pyridine-3-carboxamide derivatives showed potent antitubercular and antibacterial activities. This indicates their potential use in developing new antimicrobial agents (Bodige, S., et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, it’s worth noting that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3, suggesting that they may act by inhibiting these fibroblast growth factor receptors .

Safety and Hazards

properties

IUPAC Name |

N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5O/c21-9-13-3-5-14(6-4-13)16-8-17-18(12-24-19(17)23-11-16)25-20(26)15-2-1-7-22-10-15/h1-8,10-12H,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSLALYXYSRPGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659587 |

Source

|

| Record name | N-[5-(4-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |

CAS RN |

1093222-27-5 |

Source

|

| Record name | N-[5-(4-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.